1-Phenyl-3-(9h-xanthen-9-yl)urea

Description

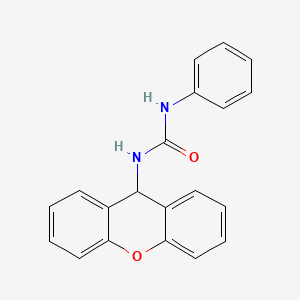

1-Phenyl-3-(9H-xanthen-9-yl)urea is a urea derivative characterized by a xanthene moiety (a tricyclic aromatic system) attached to one nitrogen of the urea group, while the other nitrogen is bonded to a phenyl group.

Properties

CAS No. |

6331-74-4 |

|---|---|

Molecular Formula |

C20H16N2O2 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-phenyl-3-(9H-xanthen-9-yl)urea |

InChI |

InChI=1S/C20H16N2O2/c23-20(21-14-8-2-1-3-9-14)22-19-15-10-4-6-12-17(15)24-18-13-7-5-11-16(18)19/h1-13,19H,(H2,21,22,23) |

InChI Key |

DSZFIYWEKUJKST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Other CAS No. |

6331-74-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The biological and physicochemical properties of urea derivatives are highly dependent on substituents attached to the nitrogen atoms. Below is a detailed comparison of 1-phenyl-3-(9H-xanthen-9-yl)urea with key analogs:

1-Phenyl-3-(1-phenylethyl)urea Derivatives

- Structural Features : These compounds feature a flexible phenylethyl group instead of the rigid xanthene moiety. Modifications to the alkyl chain length and substituents significantly impact activity .

- Activity :

- Synthesis : Prepared via nucleophilic substitution reactions, similar to methods involving phenyl isocyanates and amines .

1-Phenyl-3-(heteroaryl)urea Derivatives

- Examples :

- 1-Phenyl-3-(1,3-thiazol-2-yl)urea (CAS 14954-35-9): Molecular weight = 219.27 g/mol; simpler heteroaryl substituents may enhance solubility compared to bulky xanthene .

- 9h and 9i (thiazol-piperazine derivatives): Higher molecular weights (~394–478 g/mol) and distinct electronic profiles due to piperazine groups .

- Activity : Thiazole-containing ureas often target kinases or enzymes, but their efficacy depends on the balance between aromaticity and polar interactions .

Xanthene-Based Analogs

- Hydroxylated Xanthen-3-ones: Derivatives like 2,6,7-trihydroxy-9-phenylxanthen-3-one exhibit antioxidant activity via electron-donating substituents, lowering oxidation potentials . Unlike the urea derivative, these lack the urea functional group, emphasizing the role of hydrogen bonding in target engagement.

- Synthetic Routes : Xanthene cores are typically synthesized via Friedel-Crafts acylation or cyclization reactions, differing from urea coupling methods .

Structural and Functional Analysis

Key Structural Differences

Impact of Substituents on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.